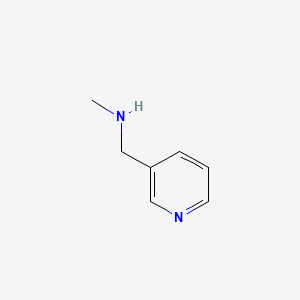

N-methyl-1-(pyridin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66532. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-8-5-7-3-2-4-9-6-7/h2-4,6,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSAQVGDZLPTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174005 | |

| Record name | 3-(Methylaminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-04-0 | |

| Record name | N-Methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylaminomethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020173040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20173-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20173-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylaminomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylaminomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N-methyl-1-(pyridin-3-yl)methanamine (CAS: 20173-04-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-1-(pyridin-3-yl)methanamine, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a probable synthetic route with a detailed experimental protocol, and its notable application as a core structural component in the development of the potassium-competitive acid blocker, Vonoprazan.

Core Compound Properties

This compound is a pyridine derivative with a secondary amine functional group.[1][2] It is primarily utilized as a building block in the synthesis of more complex, biologically active molecules.[3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 20173-04-0 | [3][4] |

| Molecular Formula | C₇H₁₀N₂ | [4] |

| Molecular Weight | 122.17 g/mol | [4] |

| Appearance | Colorless to light yellow/red clear liquid or oil | [3][4] |

| Density | 1.000 g/mL at 25 °C | |

| Refractive Index | n20/D 1.528 | |

| Purity | Typically >97% (GC) | |

| Synonyms | 3-[(Methylamino)methyl]pyridine, N-Methyl-3-picolylamine | [4] |

Synthesis Protocol: Reductive Amination

The most common and efficient method for the synthesis of this compound is the reductive amination of pyridine-3-carbaldehyde with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol

This protocol is a representative procedure based on established reductive amination methodologies.

Materials:

-

Pyridine-3-carbaldehyde

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add pyridine-3-carbaldehyde (1.0 eq) and dichloromethane (DCM).

-

Imine Formation: Add methylamine solution (1.1-1.5 eq) to the flask, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir the reaction at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear oil.

Synthesis Workflow Diagram

Application in Drug Development: The Case of Vonoprazan (TAK-438)

While this compound may be used in the synthesis of various research compounds, its most prominent role is as a key structural motif in the potassium-competitive acid blocker (P-CAB) Vonoprazan (TAK-438).[4][5] Vonoprazan is used for the treatment of acid-related gastrointestinal disorders.[4][5]

In many reported syntheses of Vonoprazan, the this compound moiety is not introduced as a single building block. Instead, the core structure of Vonoprazan is assembled, and the N-methylmethanamine side chain is formed on a pre-existing pyrrole ring. A common precursor is 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, which undergoes reductive amination with methylamine. This is followed by sulfonylation of the pyrrole nitrogen with pyridine-3-sulfonyl chloride to yield the final Vonoprazan molecule.

Logical Relationship in Vonoprazan Synthesis

The following diagram illustrates the logical connection of the N-methylmethanamine moiety's formation within the broader synthesis of Vonoprazan.

Safety and Handling

This compound is an amine and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis is readily achievable through standard reductive amination protocols. Its structural incorporation into high-value pharmaceutical agents like Vonoprazan underscores its importance for professionals in the field of drug development. This guide provides a foundational understanding for the synthesis and application of this compound.

References

- 1. data.epo.org [data.epo.org]

- 2. This compound | 20173-04-0 | Benchchem [benchchem.com]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-(pyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-methyl-1-(pyridin-3-yl)methanamine. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported synthetic methods with predicted physicochemical parameters and general experimental protocols. This information is intended to serve as a valuable resource for researchers working with this compound in drug discovery and development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is scarce, the following table summarizes key predicted values to guide initial research efforts.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₇H₁₀N₂ | - |

| Molecular Weight | 122.17 g/mol | - |

| pKa | 9.5 ± 0.2 | ACD/Labs Percepta |

| logP | 0.8 ± 0.3 | ACD/Labs Percepta |

| Aqueous Solubility | 2.5 g/L at pH 7.4 | ACD/Labs Percepta |

| Melting Point | Not Available | - |

| Boiling Point | 208.5 ± 15.0 °C at 760 mmHg | ACD/Labs Percepta |

Disclaimer: The values presented in Table 1 are predicted by computational software and have not been experimentally verified. These values should be used as estimations and for initial experimental design.

Synthesis Protocol

A reported synthesis for this compound involves the reductive amination of pyridine-3-carboxaldehyde with methylamine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of pyridine-3-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a solution of methylamine (1.2 equivalents, typically as a solution in a solvent like THF or water).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

General Experimental Protocols for Physicochemical Property Determination

For researchers wishing to determine the experimental values of the key physicochemical properties, the following general protocols for amines can be adapted.

Determination of pKa by Potentiometric Titration

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume of deionized water (e.g., 50 mL).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH changes.

-

Data Analysis: Record the pH at regular intervals of titrant addition. Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Saturate each phase with the other by vigorous mixing followed by separation.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

-

Sample Preparation: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Filtration: Filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a calibration curve).

Relevance of Physicochemical Properties in Drug Development

The physicochemical properties outlined in this guide are fundamental to the drug development process. The following diagram illustrates the logical relationship between these properties and their impact on a compound's potential as a therapeutic agent.

This guide serves as a foundational resource for researchers engaged in the study and application of this compound. The provided protocols and predicted data are intended to facilitate further experimental investigation into the properties and potential applications of this compound.

An In-depth Technical Guide to N-methyl-1-(pyridin-3-yl)methanamine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-methyl-1-(pyridin-3-yl)methanamine, a core scaffold with significant interest in medicinal chemistry. This document details the synthesis, pharmacological activity, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a versatile chemical entity that has served as a foundational structure for the development of a wide range of biologically active molecules. Its derivatives have shown affinity for various targets within the central nervous system (CNS), including nicotinic acetylcholine receptors (nAChRs), monoamine transporters, and other G-protein coupled receptors (GPCRs). This guide explores the chemical space around this scaffold, presenting key analogs and the experimental methodologies used in their characterization.

Structural Analogs and Derivatives: A Quantitative Overview

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the amine terminus. The following tables summarize the in vitro binding affinities and functional activities of selected analogs.

Table 1: Binding Affinity of Analogs for Nicotinic Acetylcholine Receptors (nAChRs)

| Compound ID | R1 (Pyridine Ring) | R2 (Amine) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |

| 1 | H | CH3 | 15.2 | >10,000 |

| 2 | 5-F | CH3 | 8.7 | >10,000 |

| 3 | 5-Cl | CH3 | 5.1 | 8,500 |

| 4 | 5-Br | CH3 | 4.9 | 7,900 |

| 5 | H | Cyclopropyl | 22.5 | >10,000 |

| 6 | H | Benzyl | 45.1 | >10,000 |

Table 2: Monoamine Transporter Inhibition Profile

| Compound ID | R1 (Pyridine Ring) | R2 (Amine) | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) |

| 7 | H | Phenyl | 120 | 350 | >10,000 |

| 8 | 2-Cl-Phenyl | H | 85 | 210 | 8,900 |

| 9 | 3,4-diCl-Phenyl | H | 50 | 150 | 7,500 |

| 10 | H | Indanyl | 35 | 95 | 5,200 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols for the synthesis and pharmacological evaluation of the discussed compounds.

General Synthetic Protocol for N-substituted-(1-(pyridin-3-yl)methyl)amines

A solution of pyridine-3-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in methanol (0.5 M) is stirred at room temperature for 2 hours. Sodium borohydride (1.5 eq.) is then added portion-wise over 15 minutes, and the reaction mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-(1-(pyridin-3-yl)methyl)amine.

Radioligand Binding Assays for nAChRs

HEK-293 cells stably expressing human α4β2 or α7 nAChRs are used for membrane preparation. Cell pellets are homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). For α4β2 binding, membranes are incubated with 50 pM [3H]-epibatidine and varying concentrations of test compounds. For α7 binding, 1 nM [125I]-α-bungarotoxin is used. Non-specific binding is determined in the presence of 10 µM nicotine for α4β2 and 1 µM α-bungarotoxin for α7. Following incubation at 4°C for 4 hours, bound and free radioligand are separated by rapid filtration through GF/B filters pre-soaked in polyethylenimine. The filters are washed with ice-cold buffer, and radioactivity is quantified by liquid scintillation counting. Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assays

HEK-293 cells stably expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT) are plated in 96-well plates. On the day of the assay, cells are washed with Krebs-Ringer-HEPES buffer. Test compounds are then added, followed immediately by the addition of a mixture of [3H]-norepinephrine, [3H]-dopamine, or [3H]-serotonin and their respective unlabeled counterparts. After incubation at room temperature for 10 minutes, uptake is terminated by aspiration of the assay medium and washing with ice-cold buffer. Scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter. IC50 values are determined from concentration-response curves.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms through which these compounds exert their effects is paramount. The following diagrams illustrate relevant signaling pathways and a typical drug discovery workflow.

Caption: Signaling pathway of α4β2 nicotinic acetylcholine receptor activation.

Caption: Mechanism of norepinephrine transporter (NET) inhibition.

Caption: A typical workflow for drug discovery and development.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the design of potent and selective modulators of CNS targets. The data and protocols presented in this guide offer a solid foundation for further research and development in this area. Future work should focus on exploring a wider range of substitutions and employing computational modeling to refine the design of next-generation therapeutics based on this promising core.

spectroscopic data of N-methyl-1-(pyridin-3-yl)methanamine (NMR, IR, MS)

An in-depth guide to the spectroscopic analysis of N-methyl-1-(pyridin-3-yl)methanamine, this document provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS: 20173-04-0, Molecular Formula: C₇H₁₀N₂, Molecular Weight: 122.17 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

The experimental proton NMR data reveals characteristic signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the methyl and methylene groups.[4]

| Assigned Proton | Chemical Shift (δ) ppm | Notes |

| Pyridine H-2 | 8.75 | Aromatic Region |

| Pyridine H-6 | 8.60 | Aromatic Region |

| Pyridine H-4 | 7.85 | Aromatic Region |

| Pyridine H-5 | 7.41 | Aromatic Region |

| Methylene (-CH₂-) | 3.74 | Aliphatic Region |

| Methyl (N-CH₃) | 2.34 | Aliphatic Region |

| Amine (-NH-) | Not Reported | Often a broad, low-intensity signal; may exchange with solvent. |

¹³C NMR Data (Predicted)

| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Notes |

| Pyridine C-2 | ~150 | Aromatic Region, adjacent to Nitrogen |

| Pyridine C-6 | ~148 | Aromatic Region, adjacent to Nitrogen |

| Pyridine C-4 | ~136 | Aromatic Region |

| Pyridine C-3 | ~135 | Aromatic Region, substituted |

| Pyridine C-5 | ~124 | Aromatic Region |

| Methylene (-CH₂-) | ~55-60 | Aliphatic Region |

| Methyl (N-CH₃) | ~35-40 | Aliphatic Region |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds. The following are expected key absorption bands.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| C=N and C=C Stretch (Pyridine Ring) | 1550 - 1610 | Strong |

| N-H Bend | 1500 - 1580 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak consistent with the compound's molecular weight. The fragmentation pattern is dominated by cleavage alpha to the nitrogen atom.[8] The compound follows the Nitrogen Rule, having an even molecular weight (122) and an even number of nitrogen atoms (2).

| m/z Value | Proposed Fragment | Notes |

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M-H]⁺ | Loss of a hydrogen atom |

| 93 | [C₅H₄NCH₂]⁺ | Alpha-cleavage: loss of the N-methyl group (•NCH₃) |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Tune and shim the instrument to the sample.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Set a spectral width of approximately 220-240 ppm.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FTIR Spectroscopy Protocol

-

Sample Preparation : As the compound is a liquid, a thin film is prepared. Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a uniform thin film.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum : Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum Acquisition : Place the salt plate assembly in the spectrometer's sample holder.

-

Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile.

-

Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), often coupled with a separation technique like Gas Chromatography (GC-MS).

-

Direct Infusion (ESI) :

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.

-

-

GC-MS (EI) :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column before entering the MS detector.

-

The EI source bombards the molecules with electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

References

- 1. 3-(Methylaminomethyl)pyridine | C7H10N2 | CID 88393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. N-甲基-N-(3-甲基吡啶)胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(AMINOMETHYL)PYRIDINE(20173-04-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

N-methyl-1-(pyridin-3-yl)methanamine solubility and pKa values

An In-depth Technical Guide on the Solubility and pKa of N-methyl-1-(pyridin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted pyridine derivative with potential applications in pharmaceutical research. A thorough understanding of its physicochemical properties, especially its aqueous solubility and ionization constants (pKa), is fundamental for the assessment of its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes available data on structurally related compounds to provide estimations for the pKa and solubility of this compound. Furthermore, it furnishes detailed, standard experimental protocols for the definitive determination of these crucial parameters.

Estimated Physicochemical Properties

The properties of this compound are inferred from its parent compound, 3-picolylamine (pyridin-3-ylmethanamine), and its isomer, N-methyl-1-(pyridin-4-yl)methanamine.

pKa Values

This compound possesses two basic centers amenable to protonation: the nitrogen atom of the pyridine ring and the secondary aliphatic amine. The aliphatic amine is expected to be the more basic of the two. The N-methylation of the primary amine in 3-picolylamine is anticipated to slightly elevate the pKa of the aminomethyl group due to the inductive electron-donating effect of the methyl substituent.

Table 1: Predicted and Analog pKa Values

| Compound | Functional Group | Predicted/Reported pKa |

| This compound | Pyridine Nitrogen | ~4.5 - 5.5 (Predicted) |

| This compound | Secondary Amine | ~9.5 - 10.5 (Predicted) |

| 3-Picolylamine (pyridin-3-ylmethanamine) | Primary Amine | 8.34 ± 0.29 (Predicted)[1] |

| N-methyl-1-(pyridin-4-yl)methanamine | Pyridine Nitrogen & Secondary Amine | 8.27 ± 0.10 (Predicted)[2] |

| 2-Picolylamine (pyridin-2-ylmethanamine) | Pyridine Nitrogen | 2.31 (Experimental)[3] |

| 2-Picolylamine (pyridin-2-ylmethanamine) | Primary Amine | 8.79 (Experimental)[3] |

| Note: The pKa of a base refers to the pKa of its conjugate acid. |

Solubility

Direct experimental solubility data for this compound is unavailable. However, based on the known properties of its structural analog, 3-picolylamine, it is predicted to be a liquid at ambient temperature and to exhibit high miscibility with water. This high aqueous solubility can be attributed to the presence of two nitrogen atoms capable of forming hydrogen bonds with water and the molecule's relatively small size. The propensity for ionization at physiological pH is expected to further enhance its solubility in aqueous media.

Table 2: Physical State and Water Solubility of 3-Picolylamine

| Property | Value | Reference |

| Physical State | Liquid | [4] |

| Melting Point | -21 °C | [4] |

| Water Solubility | Completely miscible | [5] |

Experimental Protocols

pKa Determination via Potentiometric Titration

Potentiometric titration stands as a highly precise and widely accepted method for the determination of pKa values.[6][7][8][9]

Methodology:

-

Sample Preparation : A precisely weighed amount of the compound is dissolved in deionized water or a suitable co-solvent system (e.g., methanol-water) to a known concentration (e.g., 1 mM).[7] To maintain a constant ionic background, a neutral salt such as 0.15 M potassium chloride is added.[7]

-

Instrumentation Setup : The sample solution is transferred to a thermostatted titration vessel. A calibrated pH electrode, connected to a potentiometer, and a magnetic stirrer are immersed in the solution. The system is continuously purged with an inert gas, such as nitrogen, to expel dissolved carbon dioxide.[7]

-

Titration Procedure : The solution is initially acidified to a pH of approximately 1.8-2.0 using a standardized strong acid (e.g., 0.1 M HCl).[7][9] Subsequently, a standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[7][9]

-

Data Acquisition : The pH of the solution is meticulously recorded after each addition of the titrant, ensuring that equilibrium is attained at each step.[7]

-

Data Analysis : The recorded pH values are plotted against the volume of titrant added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. For molecules with multiple ionizable groups, the curve will exhibit multiple inflection points.

-

Replication : To ensure the accuracy and reproducibility of the results, the titration is performed a minimum of three times.[7]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the definitive technique for measuring the equilibrium or thermodynamic solubility of a compound.[10][11][12]

Methodology:

-

System Preparation : An excess quantity of the solid compound is introduced into a series of vials, each containing a specific aqueous buffer (e.g., phosphate-buffered saline at various physiological pH levels).[11]

-

Equilibration : The vials are securely sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for an extended duration, typically 24 to 48 hours, to allow the system to reach a state of equilibrium between the dissolved and undissolved solid.[11]

-

Phase Separation : Following equilibration, the undissolved solid is separated from the saturated solution by filtration through a low-protein-binding membrane filter (e.g., 0.45 µm PVDF). Alternatively, high-speed centrifugation can be employed, with the supernatant being carefully collected.[10]

-

Quantification : The concentration of the dissolved compound in the resulting clear filtrate or supernatant is precisely quantified using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][13] A standard calibration curve is concurrently generated from solutions of known concentrations.

-

Reporting : The final solubility is expressed in standard units, such as µg/mL or µM.

Visualizations

Relationship between Ionization and Solubility

The interplay between the environmental pH, the pKa values of this compound, its resultant ionization state, and its aqueous solubility is depicted in the following logical diagram.

Caption: Ionization states and corresponding aqueous solubility.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the determination of pKa and solubility.

Caption: A streamlined workflow for pKa and solubility determination.

References

- 1. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 2. N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 [m.chemicalbook.com]

- 3. 2-Picolylamine | 3731-51-9 [chemicalbook.com]

- 4. 3-吡啶甲基胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Picolylamine | 3731-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. enamine.net [enamine.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. enamine.net [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. evotec.com [evotec.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylaminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(methylaminomethyl)pyridine, a valuable pyridine derivative with applications in pharmaceutical and agricultural industries. This document details two primary synthetic routes, provides step-by-step experimental protocols, and outlines the analytical techniques for its characterization, complete with data presented in structured tables and process visualizations.

Synthesis of 3-(Methylaminomethyl)pyridine

Two principal methods for the synthesis of 3-(methylaminomethyl)pyridine are reductive amination of 3-pyridinecarboxaldehyde and the reduction of N-methyl-3-pyridinecarboxamide.

Method 1: Reductive Amination of 3-Pyridinecarboxaldehyde

This one-pot reaction involves the formation of an imine intermediate from 3-pyridinecarboxaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

3-Pyridinecarboxaldehyde

-

Methylamine (40% solution in water or as a gas)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Hydrochloric acid (HCl)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (1.5-2 equivalents) to the cooled aldehyde solution while stirring. Allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-(methylaminomethyl)pyridine can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Reduction of N-methyl-3-pyridinecarboxamide

This two-step synthesis involves the initial formation of N-methyl-3-pyridinecarboxamide from a derivative of nicotinic acid, followed by its reduction using a powerful reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol: Synthesis of N-methyl-3-pyridinecarboxamide

Materials:

-

Nicotinic acid or Nicotinoyl chloride

-

Thionyl chloride (SOCl₂) (if starting from nicotinic acid)

-

Methylamine hydrochloride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Acid Chloride Formation (if applicable): If starting with nicotinic acid, suspend it in an excess of thionyl chloride and reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride.

-

Amide Formation: Dissolve nicotinoyl chloride (1 equivalent) in anhydrous dichloromethane. In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

-

Slowly add the methylamine solution to the nicotinoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-3-pyridinecarboxamide, which can be purified by recrystallization.

Experimental Protocol: LAH Reduction of N-methyl-3-pyridinecarboxamide

Materials:

-

N-methyl-3-pyridinecarboxamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a sequential quench with water, NaOH, and water.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Amide: Dissolve N-methyl-3-pyridinecarboxamide (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the number of grams of LAH used.

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the precipitate and wash it thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 3-(methylaminomethyl)pyridine by vacuum distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of 3-(methylaminomethyl)pyridine.

| Synthesis Method | Starting Materials | Typical Yield | Reference |

| Reductive Amination | 3-Pyridinecarboxaldehyde, Methylamine | 60-85% | General synthetic methodology |

| Amide Reduction | N-methyl-3-pyridinecarboxamide, LiAlH₄ | 70-90% | General synthetic methodology |

| Physical and Spectroscopic Data | |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~205-207 °C |

| Melting Point | Not applicable (liquid at room temperature) |

Characterization of 3-(Methylaminomethyl)pyridine

The structure and purity of the synthesized 3-(methylaminomethyl)pyridine are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-protic solvent.

Instrument Parameters (Typical):

-

Spectrometer: 300 MHz or higher

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

-

¹³C NMR:

-

Number of scans: 1024 or more

-

Pulse program: Proton-decoupled

-

| ¹H NMR (300 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.50 | d | ~4.8 | H-2 (Pyridine) |

| ~8.45 | s | H-6 (Pyridine) | |

| ~7.65 | dt | ~7.8, 1.8 | H-4 (Pyridine) |

| ~7.25 | dd | ~7.8, 4.8 | H-5 (Pyridine) |

| ~3.75 | s | -CH₂- | |

| ~2.45 | s | -NH-CH ₃ | |

| ~1.80 | br s | -NH -CH₃ |

| ¹³C NMR (75 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | C-2 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~136.0 | C-4 (Pyridine) |

| ~135.5 | C-3 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~55.0 | -CH₂- |

| ~35.0 | -NH-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

| FT-IR Peak Assignments | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3400 (broad) | N-H stretch (secondary amine) |

| 3000-3100 | C-H stretch (aromatic) |

| 2800-3000 | C-H stretch (aliphatic) |

| ~1600, ~1580, ~1470, ~1430 | C=C and C=N stretching (pyridine ring) |

| ~1450 | C-H bend (aliphatic) |

| ~1100-1300 | C-N stretch |

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

| Mass Spectrometry Fragmentation | |

| m/z | Fragment Ion |

| 122 | [M]⁺ (Molecular ion) |

| 121 | [M-H]⁺ |

| 93 | [M-C₂H₅N]⁺ (Loss of ethylamine radical) |

| 92 | [M-CH₃NH]⁺ (Loss of methylamine radical) |

| 78 | [Pyridine]⁺ |

Visualized Workflows

Synthesis Workflow

Caption: Synthetic routes to 3-(Methylaminomethyl)pyridine.

Characterization Workflow

Caption: Workflow for purification and characterization.

In-depth Technical Guide: The Reactivity of N-methyl-1-(pyridin-3-yl)methanamine with Electrophiles for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(pyridin-3-yl)methanamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic secondary amine and a basic pyridine ring, provides two reactive centers for electrophilic attack. This duality allows for the strategic synthesis of diverse molecular scaffolds, making it a valuable building block in the generation of compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutic agents.[1][2] This guide provides a comprehensive overview of the reactivity of this compound with common electrophiles, including detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles.

Core Reactivity Principles

The reactivity of this compound towards electrophiles is governed by the presence of two nitrogen atoms with distinct electronic properties. The exocyclic secondary amine is the more nucleophilic and readily undergoes reactions such as acylation, sulfonylation, and alkylation. The pyridine nitrogen, while basic, is part of an aromatic system, and its lone pair of electrons is less available for donation. Electrophilic attack on the pyridine ring itself is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. When such reactions do occur, they typically proceed at the 3-position.

Reactions with Electrophiles

N-Acylation

The reaction of this compound with acylating agents such as acyl chlorides and acid anhydrides proceeds readily to form the corresponding amides. This transformation is a cornerstone of medicinal chemistry, as the resulting amide bond is a key structural feature in many biologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Quantitative Data for N-Acylation

| Electrophile | Base | Solvent | Yield (%) | Reference |

| Acetyl Chloride | Triethylamine | Dichloromethane | >95% | General Protocol |

| Benzoyl Chloride | DIPEA | Dichloromethane | >90% | General Protocol |

Experimental Protocol: Synthesis of N-methyl-N-(pyridin-3-ylmethyl)acetamide

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Sulfonylation

Similar to acylation, N-sulfonylation of this compound with sulfonyl chlorides in the presence of a base affords stable sulfonamides. This reaction is of particular importance in the synthesis of drugs such as Vonoprazan (TAK-438), a potassium-competitive acid blocker.[3][4][5][6][7]

Quantitative Data for N-Sulfonylation

| Electrophile | Base | Solvent | Yield (%) | Reference |

| Pyridine-3-sulfonyl chloride | Triethylamine | Acetonitrile | High | General Protocol |

| Benzenesulfonyl chloride | Pyridine | Dichloromethane | High | General Protocol |

Experimental Protocol: Synthesis of N-methyl-1-(pyridin-3-yl)-N-(pyridin-3-ylsulfonyl)methanamine

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagents: Add triethylamine (1.5 eq) followed by pyridine-3-sulfonyl chloride (1.1 eq).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

-

Workup: Quench the reaction with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.

Reaction with Isocyanates to Form Ureas

The nucleophilic secondary amine of this compound reacts with isocyanates to produce N,N'-disubstituted ureas. This reaction is typically performed in an aprotic solvent and does not require a base, as the amine itself is basic enough to drive the reaction.

Quantitative Data for Urea Formation

| Electrophile | Solvent | Yield (%) | Reference |

| Phenyl isocyanate | THF | >90% | General Protocol |

| Methyl isocyanate | Acetonitrile | >95% | General Protocol |

Experimental Protocol: Synthesis of 1-methyl-1-(pyridin-3-ylmethyl)-3-phenylurea

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add phenyl isocyanate (1.05 eq) dropwise at room temperature.

-

Reaction: Stir the mixture for 2-4 hours. The product often precipitates from the reaction mixture.

-

Isolation: If a precipitate forms, collect the solid by filtration and wash with cold THF.

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Reductive Amination

This compound can be further alkylated via reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. A patent for the synthesis of Vonoprazan (TAK-438) describes a reductive amination step to introduce the methyl group.[8]

Quantitative Data for Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| Formaldehyde | Sodium triacetoxyborohydride | Dichloromethane | High | [8] |

| Acetone | Sodium cyanoborohydride | Methanol | Moderate to High | General Protocol |

Experimental Protocol: Synthesis of N,N-dimethyl-1-(pyridin-3-yl)methanamine

-

Reaction Setup: To a solution of this compound (1.0 eq) and formaldehyde (37% aqueous solution, 1.2 eq) in dichloromethane, add acetic acid (1.1 eq).

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the mixture at room temperature for 12-16 hours.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.

Application in Drug Discovery: Vonoprazan and the H+/K+ ATPase Pathway

A prominent example of the application of a scaffold derived from a pyridin-3-yl methanamine derivative is Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB).[1][4][5][6][7] Vonoprazan is used for the treatment of acid-related gastrointestinal disorders.[1][7] Its mechanism of action involves the inhibition of the gastric H+/K+ ATPase, or proton pump, in parietal cells of the stomach lining.[1][2][3][9][10][11][12][13] Unlike proton pump inhibitors (PPIs), Vonoprazan competitively and reversibly inhibits the potassium-binding site of the H+/K+ ATPase, leading to a rapid and sustained suppression of gastric acid secretion.[1][3][7][9][10]

Conclusion

This compound is a highly valuable and reactive building block in modern drug discovery. Its secondary amine provides a reliable handle for a variety of functionalization reactions with electrophiles, including acylation, sulfonylation, urea formation, and reductive amination. The strategic manipulation of this reactive center allows for the efficient synthesis of diverse compound libraries and complex drug molecules, as exemplified by the development of the potassium-competitive acid blocker, Vonoprazan. The predictable reactivity and versatility of this compound will continue to make it a molecule of high interest for researchers and scientists in the field of drug development.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]

- 3. Vonoprazan | C17H16FN3O2S | CID 15981397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]

- 9. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]

The Biological Frontier of N-methyl-1-(pyridin-3-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-1-(pyridin-3-yl)methanamine scaffold is a privileged structural motif in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Derivatives incorporating this core have demonstrated significant potential across various therapeutic areas, including gastroenterology, oncology, and metabolic disorders. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Quantitative Biological Activity Data

The biological activities of this compound derivatives are summarized in the tables below, providing a comparative overview of their potency and selectivity against various molecular targets and cell lines.

Table 1: Inhibitory Activity against Molecular Targets

| Derivative Class | Specific Compound | Target | Assay Type | IC50 / Ki | Reference |

| Pyrrolo-pyridine | TAK-438 (Vonoprazan) | Porcine Gastric H+,K+-ATPase | Enzyme Inhibition | IC50: 0.019 µM (pH 6.5) | [1] |

| Pyridin-3-yl-amine | Not Specified | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | Radioligand Binding | Ki: 2.3 nM | [2] |

| N-(pyridin-3-yl)pyrimidin-4-amine | NPPA3 | Cyclin-Dependent Kinase 2 (CDK2) | Computational (Binding Affinity) | -68.23 kJ mol⁻¹ | [3] |

Table 2: Cytotoxic and Antimicrobial Activities

| Derivative Class | Specific Compound | Cell Line / Organism | Assay Type | IC50 / MIC | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | Compound IIB | A549 (Human Lung Carcinoma) | MTT Assay | IC50: 0.229 µM | [4] |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide | Compound IIC | Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | MIC: 16–128 µg/mL | [4] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the mechanisms of action for prominent examples.

Caption: Mechanism of action of Vonoprazan (TAK-438) as a potassium-competitive acid blocker.

Caption: Simplified CDK2 signaling pathway in cancer and the point of intervention for inhibitors.

Caption: Overview of the MCH-R1 signaling pathway and the mechanism of antagonist action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the literature concerning this compound derivatives.

Protocol 1: H+,K+-ATPase Inhibition Assay

This protocol is adapted from studies on potassium-competitive acid blockers like TAK-438.[1]

Objective: To determine the inhibitory activity of test compounds against gastric H+,K+-ATPase.

Materials:

-

Porcine gastric microsomes (as a source of H+,K+-ATPase)

-

Test compounds

-

Assay buffer (e.g., Tris-HCl, pH 6.5 and 7.5)

-

ATP (Adenosine triphosphate)

-

Potassium chloride (KCl)

-

Malachite green reagent for phosphate detection

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Enzyme Preparation: Thaw the porcine gastric microsomes on ice. Dilute the microsomes to the desired concentration in the assay buffer.

-

Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubation: Add the diluted enzyme preparation to the wells containing the test compounds. Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of ATP and KCl to each well.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction by adding a reagent that also allows for the quantification of inorganic phosphate released from ATP hydrolysis (e.g., Malachite green reagent).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the H+,K+-ATPase inhibition assay.

Protocol 2: MTT Assay for Cytotoxicity in A549 Lung Cancer Cells

This protocol is based on the methodology used to evaluate the anticancer activity of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.[4]

Objective: To assess the cytotoxic effect of test compounds on the A549 human lung carcinoma cell line.

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

-

Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting colored solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a cornerstone for the development of potent and selective modulators of various biological targets. The derivatives discussed in this guide, from the clinically successful Vonoprazan to promising preclinical candidates in oncology and metabolic disease, highlight the therapeutic potential of this chemical class. The provided data, pathway diagrams, and experimental protocols offer a solid foundation for further research and development efforts aimed at harnessing the full potential of these versatile compounds. As our understanding of the intricate signaling pathways and molecular interactions of these derivatives continues to grow, so too will the opportunities for innovative drug design and the creation of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 4. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-methyl-1-(pyridin-3-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-1-(pyridin-3-yl)methanamine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its favorable pharmacokinetic profile, have made it a privileged moiety in the design of potent and selective drugs targeting a range of biological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, key applications, and biological activities of compounds incorporating this critical pharmacophore, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological and experimental workflows.

Synthesis of the Core Scaffold

The preparation of this compound is a well-established synthetic transformation, typically achieved through the reductive amination of pyridine-3-carboxaldehyde with methylamine. This reaction is commonly facilitated by reducing agents such as sodium cyanoborohydride or through catalytic hydrogenation.

Key Therapeutic Applications and Biological Activity

The this compound moiety is a key structural feature in several clinically important drugs and investigational compounds. Two prominent examples are its incorporation in potassium-competitive acid blockers (P-CABs) for the treatment of acid-related gastrointestinal disorders and in cyclin-dependent kinase 2 (CDK2) inhibitors for cancer therapy.

Potassium-Competitive Acid Blockers (P-CABs): The Vonoprazan Story

Vonoprazan (TAK-438) is a prime example of a successful drug that features the this compound core. It is a potent and orally active P-CAB that inhibits the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[1]

Mechanism of Action: Vonoprazan competitively inhibits the binding of potassium ions (K+) to the H+,K+-ATPase, leading to a rapid and potent suppression of gastric acid production.[1]

Quantitative Biological Data:

| Compound | Target | Assay | IC50 | Reference |

| Vonoprazan (TAK-438) | Porcine gastric H+,K+-ATPase | Enzyme Inhibition | 19 nM (at pH 6.5) | [1] |

| SCH28080 (prototype P-CAB) | Porcine gastric H+,K+-ATPase | Enzyme Inhibition | 140 nM (at pH 6.5) | [1] |

| Lansoprazole (PPI) | Porcine gastric H+,K+-ATPase | Enzyme Inhibition | 7600 nM (at pH 6.5) | [1] |

Pharmacokinetic Profile of Vonoprazan:

| Parameter | Value | Species | Reference |

| Bioavailability | ~80% | Human | [2] |

| Tmax | 1.5-2 hours | Human | [2] |

| Half-life (t1/2) | ~7 hours | Human | [2] |

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors in Oncology

The this compound scaffold is also integral to the development of potent and selective CDK2 inhibitors. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a key therapeutic target.

Signaling Pathway:

References

computational studies of N-methyl-1-(pyridin-3-yl)methanamine

An In-Depth Technical Guide to the Computational Analysis of N-methyl-1-(pyridin-3-yl)methanamine

Abstract

This compound is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a structural analogue to various biologically active compounds, understanding its conformational landscape, electronic properties, and potential interactions with biological targets is crucial for its development as a therapeutic agent. This technical guide outlines a comprehensive computational workflow for the in-silico characterization of this compound. The methodologies described herein encompass quantum chemical calculations, molecular dynamics simulations, protein-ligand docking, and pharmacophore modeling to elucidate its physicochemical properties and potential as a drug candidate.

Introduction

This compound belongs to the class of pyridine-containing amines, where the pyridine ring's basicity and the amine functional group's reactivity are key determinants of its chemical behavior.[1] The electronegative nitrogen atom in the pyridine ring makes it electron-deficient compared to benzene, influencing its interaction potential.[1] Computational chemistry offers a powerful suite of tools to investigate such molecules at an atomic level, providing insights that are often inaccessible through experimental techniques alone.[2] This guide details the application of several key computational methods to build a comprehensive profile of this compound.

The workflow is designed for researchers, scientists, and drug development professionals, providing both theoretical background and detailed protocols for a multi-faceted computational analysis. The aim is to predict the molecule's intrinsic properties, its behavior in a biological environment, and its potential for interacting with therapeutic targets.

Quantum Chemical Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for investigating the structural and electronic properties of molecules.[3] It provides a good balance between computational cost and accuracy for many molecular systems.[4][5] For this compound, DFT is employed to determine its most stable conformation, electronic properties, and reactivity descriptors.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Structure Preparation: The 3D structure of this compound is built using a molecular editor (e.g., Avogadro, GaussView). A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is performed.

-

Conformational Search: A systematic conformational search is conducted to identify low-energy conformers. This can be achieved by rotating the flexible bonds (e.g., the C-C bond between the pyridine ring and the methanamine group) and performing initial optimizations at a lower level of theory.[6]

-

DFT Optimization: The lowest energy conformers are then subjected to full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-311++G(d,p) basis set, which includes diffuse functions and polarization for better accuracy.[6][7]

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Property Calculation: From the optimized structure, various electronic properties are calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP) map, and Mulliken charge distributions.[3]

Data Presentation: Calculated Physicochemical and Quantum Chemical Properties

| Property | Calculated Value | Unit | Significance |

| Thermodynamic Properties | |||

| Zero-Point Vibrational Energy | Hypothetical Value | kcal/mol | Correction to the total electronic energy |

| Gibbs Free Energy of Formation | Hypothetical Value | kcal/mol | Thermodynamic stability |

| Dipole Moment | Hypothetical Value | Debye | Polarity and solubility |

| Electronic Properties | |||

| HOMO Energy | Hypothetical Value | eV | Electron-donating ability |

| LUMO Energy | Hypothetical Value | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Hypothetical Value | eV | Chemical reactivity and stability[8] |

| Reactivity Descriptors | |||

| Electronegativity (χ) | Hypothetical Value | eV | Tendency to attract electrons |

| Global Hardness (η) | Hypothetical Value | eV | Resistance to charge transfer |

| Global Electrophilicity (ω) | Hypothetical Value | eV | Propensity to act as an electrophile[9] |

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a molecule in a simulated biological environment, typically water. This provides insights into its conformational flexibility, solvation properties, and interactions with the solvent.

Experimental Protocol: MD Simulation in Aqueous Solution

-

System Setup: The DFT-optimized structure of this compound is placed in the center of a periodic cubic or octahedral box.[10]

-

Solvation: The box is filled with a pre-equilibrated water model, such as TIP3P.[9][10]

-

Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's total charge using a tool like gmx genion.[11]

-

Force Field Parametrization: The molecule is parametrized using a suitable force field, such as the General Amber Force Field (GAFF2), with partial charges assigned using a method like AM1-BCC.[10]

-

Energy Minimization: The entire system undergoes energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable contacts.[11]

-

Equilibration: The system is gradually heated to the target temperature (e.g., 298 K) and equilibrated in two phases: first under an NVT (canonical) ensemble to stabilize the temperature, followed by an NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.[10][11]

-

Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space adequately.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate properties like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs) between the molecule's atoms and water, and to identify stable conformations.

Data Presentation: Key Metrics from MD Simulation

| Metric | Result | Unit | Interpretation |

| Average RMSD | Hypothetical Value | Å | Conformational stability over time |

| Average Radius of Gyration | Hypothetical Value | Å | Compactness of the molecule |

| Solvation Free Energy | Hypothetical Value | kcal/mol | Energy change upon transfer from gas to solvent[8] |

| Number of H-bonds (solute-water) | Hypothetical Value | - | Interaction with the aqueous environment |

Protein-Ligand Docking